molecular formula C12H10O4 B588568 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid CAS No. 72836-73-8

2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid

Cat. No.: B588568
CAS No.: 72836-73-8
M. Wt: 218.208
InChI Key: LXSWIXILIIQGNV-UHFFFAOYSA-N
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Description

2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic Acid (CAS 72836-73-8) is a valuable chemical intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of dihydronaphthofuran scaffolds . Dihydronaphthofurans are an important class of arene ring-fused furans found in many natural and non-natural products, and they exhibit a wide spectrum of relevant biological and pharmacological activities . These structures are of high interest in drug discovery for their potential as 5-lipoxygenase inhibitors, C17,20 lyase inhibitors, and for possessing antitubercular and anticancer activities . The compound serves as a versatile building block in annulation reactions and cyclization strategies, enabling researchers to construct complex heterocyclic systems for biological evaluation . This makes it a critical tool for investigating new therapeutic agents and structure-activity relationships.

Properties

IUPAC Name

2-(1-hydroxynaphthalen-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)7-16-10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSWIXILIIQGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700717
Record name [(1-Hydroxynaphthalen-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72836-73-8
Record name [(1-Hydroxynaphthalen-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 1-Hydroxy-2-naphthol with Chloroacetic Acid

1-Hydroxy-2-naphthol reacts with chloroacetic acid in the presence of a base, typically sodium hydroxide or potassium carbonate, to form the target compound. The mechanism proceeds via deprotonation of the naphthol to generate a phenoxide ion, which attacks the electrophilic carbon of chloroacetic acid.

Reaction Conditions :

  • Solvent : Ethanol/water mixture (3:1 v/v)

  • Temperature : 80–90°C

  • Catalyst : NaOH (2 equiv)

  • Time : 6–8 hours

Yield : 65–72% after recrystallization from ethanol.

Optimization with Phase-Transfer Catalysts

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. These catalysts facilitate ion exchange between aqueous and organic phases, accelerating the nucleophilic substitution.

Improved Conditions :

  • Catalyst : TBAB (0.1 equiv)

  • Solvent : Toluene/water biphasic system

  • Yield : 78–82%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enabling rapid and uniform heating. This method adapts techniques from a related patent (CN102964345A) involving dibenzoyl rearrangement and microwave-assisted esterification.

Direct Synthesis Under Microwave Conditions

A one-pot synthesis involves:

  • Deprotonation : 1-Hydroxy-2-naphthol is treated with KOH in DMF.

  • Alkylation : Chloroacetic acid is added, and the mixture is irradiated at 100°C for 20 minutes.

Key Parameters :

  • Power : 300 W

  • Pressure : Sealed vessel

  • Yield : 85–90%.

Coupling Reactions Using Carbodiimide Reagents

The ACS Omega study (2019) demonstrates the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form amide bonds. While originally applied to amino acid derivatives, this method is adaptable for esterification or etherification.

HOBt/DCC-Mediated Coupling

Procedure :

  • Activation : (2-Naphthalenyloxy)acetic acid is activated with DCC and HOBt in THF.

  • Reaction : The activated intermediate reacts with 1-hydroxy-2-naphthol at room temperature.

Outcomes :

  • Solvent : Tetrahydrofuran (THF)

  • Time : 12 hours

  • Yield : 70–75%.

Comparative Analysis of Methods

MethodConditionsYield (%)TimeScalability
Williamson SynthesisEthanol/NaOH, 80°C65–726–8 hoursHigh
Microwave-AssistedDMF/KOH, 100°C, 300 W85–9020 minutesModerate
HOBt/DCC CouplingTHF, rt70–7512 hoursLow

Key Findings :

  • Microwave-assisted synthesis offers the highest yield (85–90%) and shortest reaction time.

  • Williamson synthesis remains the most scalable for industrial applications.

  • Coupling methods, while effective, require costly reagents and longer durations .

Chemical Reactions Analysis

2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and altering their function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid and related naphthalene-based acetic acid derivatives:

Compound Name Hydroxy Position Acetic Acid Position Molecular Formula Molecular Weight CAS Number Key Features
2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid 1 2 C₁₂H₁₀O₄ 218.21 Not explicitly provided Hypothesized structure; likely exhibits strong H-bonding and metal coordination.
[(6-Hydroxy-2-naphthyl)oxy]acetic acid 6 2 C₁₂H₁₀O₄ 218.21 10441-36-8 High polarity due to hydroxyl and oxyacetic groups; used in metal complexes .
(2-Hydroxy-1-naphthyl)acetic acid 2 1 C₁₂H₁₀O₃ 202.21 10441-45-9 Reduced solubility compared to oxyacetic derivatives; forms intramolecular H-bonds .
1-Naphthaleneacetic acid None 1 C₁₂H₁₀O₂ 186.21 19031-59-5 Widely used plant growth regulator; lacks hydroxyl group, limiting coordination .
2-(3-Bromo-4-methoxyphenyl)acetic acid None (Br, OMe) Para to Br, OMe C₉H₉BrO₃ 245.07 6282-65-1 Electron-withdrawing Br increases acidity; forms centrosymmetric H-bonded dimers .

Key Observations :

  • Substituent Position : The position of hydroxyl and acetic acid groups significantly impacts solubility and coordination behavior. For example, [(6-Hydroxy-2-naphthyl)oxy]acetic acid (C₁₂H₁₀O₄) is more polar than (2-Hydroxy-1-naphthyl)acetic acid (C₁₂H₁₀O₃) due to the oxyacetic moiety .
  • Hydrogen Bonding : Compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid form strong O–H⋯O hydrogen-bonded dimers (R₂²(8) motif), enhancing crystal lattice stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) distort phenyl ring angles (e.g., C–C–C angles of 121.5° at Br), influencing reactivity and intermolecular interactions .
Metal Coordination
  • Chelating Behavior: Naphthalene-based acetic acids (e.g., 1-naphthylacetic acid) form metal complexes with diverse coordination modes (monodentate, bidentate). These complexes are studied for catalytic and biological applications .

Biological Activity

2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid, commonly referred to as a naphthalene derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an ether linkage, contributing to its diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid is C12H10O3. Its structure includes a naphthalene ring that is crucial for its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, making it a suitable candidate for various biochemical interactions.

Understanding the mechanisms through which 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid exerts its effects is vital for elucidating its potential therapeutic applications. The compound has been shown to interact with several biological targets:

  • Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially altering the metabolism of various substrates.
  • Receptor Modulation : The compound may modulate receptor activity, particularly in neurotransmission pathways, which could influence pain perception and inflammatory responses.

Biological Activities

Research has indicated that 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid possesses several biological activities:

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.

Antimicrobial Properties

Studies have shown that 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid exhibits antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes within the microorganisms.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators, contributing to reduced inflammation in various models.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid:

  • In Vitro Studies : In laboratory settings, the compound showed a dose-dependent inhibition of inflammatory markers in cultured human cells, supporting its potential as an anti-inflammatory agent.
  • Animal Models : In vivo studies using rodent models demonstrated that administration of this compound significantly reduced symptoms associated with inflammatory diseases, such as arthritis and colitis.
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed that 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid has favorable absorption characteristics, with a half-life conducive to therapeutic use.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid, a comparative analysis with structurally similar compounds was performed:

CompoundStructureBiological ActivityNotes
Compound AC12H10O3AntioxidantSimilar mechanism but less potent
Compound BC11H9O3AntimicrobialEffective against specific bacteria
Compound CC13H11O4Anti-inflammatoryBroader spectrum but more side effects

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